(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a complex organic compound characterized by its unique structural features, including a thiazolidinone ring and a furan moiety. The compound is classified as an organic compound due to its carbon-based structure and the presence of various functional groups typical of organic chemistry. More specifically, it falls under the category of heterocyclic compounds because it contains multiple rings with different elements, such as sulfur and nitrogen alongside carbon .
The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide typically involves several steps:
The synthesis process requires careful optimization to achieve high yields and purity of the final product .
The molecular formula of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is , with a molecular weight of approximately 359.42 g/mol.
The structure can be represented using various notations:
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C
InChI=1S/C16H13N3O3S2/c17-12-5-3-11(4-6-12)18-15(21)7-8-19-16(22)14(25-17(19)24)10-13-2-1-9-23-13/h1-6,9,10,20H,7-8H2,(H,18,21)/b14-10+
This representation highlights the compound's complex architecture featuring a furan ring and a thiazolidinone core .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding how the compound behaves in biological systems and its metabolic pathways .
The biological activity of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is likely linked to its ability to interact with specific biological targets, such as enzymes or receptors. The mechanism might involve:
Preliminary studies suggest that compounds with similar structures often exhibit significant pharmacological activities, including antimicrobial and anticancer properties .
Understanding the physical and chemical properties of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is essential for practical applications:
These properties influence how the compound is handled in laboratory settings and its potential applications in research .
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide has potential applications in various scientific fields:
Research into this compound's efficacy and safety profiles will be crucial for advancing its applications in pharmacology and medicinal chemistry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: